[3-Benzyl-1-[(4-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol
Overview
Description
[3-Benzyl-1-[(4-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol is a complex organic compound that features a piperidine ring, a pyrazole moiety, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Benzyl-1-[(4-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol typically involves multi-step organic reactions. One common approach is to start with the formation of the piperidine ring, followed by the introduction of the benzyl group and the pyrazole moiety. The final step often involves the addition of the methanol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques. These methods often require optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[3-Benzyl-1-[(4-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, [3-Benzyl-1-[(4-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure allows for the investigation of binding affinities and mechanisms of action.
Medicine
In medicine, this compound has potential applications as a lead compound for drug development. Its unique structure may provide therapeutic benefits for various diseases.
Industry
In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [3-Benzyl-1-[(4-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, pyrazole-containing compounds, and benzyl-substituted molecules. Examples include:
- [3-Benzyl-1-[(4-pyrazol-1-ylphenyl)methyl]piperidine]
- [3-Benzyl-1-[(4-pyrazol-1-ylphenyl)methyl]methanol]
Uniqueness
The uniqueness of [3-Benzyl-1-[(4-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol lies in its combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[3-benzyl-1-[(4-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c27-19-23(16-20-6-2-1-3-7-20)12-4-14-25(18-23)17-21-8-10-22(11-9-21)26-15-5-13-24-26/h1-3,5-11,13,15,27H,4,12,14,16-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJWMFUKJWWYPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)N3C=CC=N3)(CC4=CC=CC=C4)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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